molecular formula C16H24N4O5S B2714189 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide CAS No. 1705352-18-6

2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide

Cat. No.: B2714189
CAS No.: 1705352-18-6
M. Wt: 384.45
InChI Key: LEELSBAUVDAGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure incorporating multiple pharmacologically active motifs. The presence of a dioxopiperidine moiety is a key structural feature found in various biologically active compounds and is often investigated for its role in protein-protein interaction inhibition . The core pyrazole ring is a privileged scaffold in pharmaceutical development, known to contribute to a wide range of biological activities . Furthermore, the integration of a sulfonamide functional group enhances the potential of this compound for exploration in biochemical probing, as sulfonamides are a established class of enzyme inhibitors . The strategic incorporation of a tetrahydropyran (oxan-4-yl) group adds structural diversity and can favorably influence the compound's physicochemical properties and pharmacokinetic profile. Researchers may find this compound particularly valuable for developing novel therapeutic agents, with potential applications in investigating kinase pathways , purinergic receptor signaling , and other critical biological targets. Its complex structure makes it a suitable candidate for hit-to-lead optimization studies and structure-activity relationship (SAR) analysis. This product is provided for research purposes to support the advancement of chemical biology and pharmaceutical sciences. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c21-15-2-1-3-16(22)20(15)6-9-26(23,24)18-14-10-17-19(12-14)11-13-4-7-25-8-5-13/h10,12-13,18H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEELSBAUVDAGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure

The compound has a complex structure characterized by:

  • A piperidine ring with two carbonyl groups (dioxopiperidine).
  • A pyrazole moiety linked to an oxan ring through a methyl group.
  • A sulfonamide functional group.

The structural formula can be represented as follows:

C16H24N4O5S\text{C}_{16}\text{H}_{24}\text{N}_{4}\text{O}_{5}\text{S}

Research indicates that the compound exhibits multiple mechanisms of action, primarily through modulation of cellular pathways involved in inflammation and cell proliferation.

  • Cytokine Modulation : The compound has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. This activity is crucial for potential applications in treating inflammatory diseases .
  • Cell Cycle Arrest : In vitro studies have demonstrated that the compound induces G0/G1 phase arrest in cancer cell lines, inhibiting their proliferation. This effect is dose-dependent and suggests a therapeutic potential in oncology .
  • Apoptosis Induction : The compound has been observed to promote apoptosis in specific cancer cell lines, such as NCI-H929, by activating caspase pathways. This mechanism enhances its efficacy as an anticancer agent .

Biological Activity Assays

The biological activity of the compound has been evaluated through various assays:

1. Antiproliferative Activity

Table 1 summarizes the antiproliferative effects against selected cancer cell lines:

Cell LineIC50 (µM)Reference
NCI-H9292.25
U2395.86
PBMC>20

2. TNF-α Inhibition

The ability of the compound to inhibit TNF-α production was assessed in LPS-stimulated human peripheral blood mononuclear cells (PBMCs):

TreatmentIC50 (µM)Reference
Compound0.76
Lenalidomide0.13

Case Studies

Several studies have explored the therapeutic implications of this compound:

Study 1: Anticancer Efficacy

In a study assessing the effects on multiple myeloma cells, the compound demonstrated significant apoptotic effects comparable to established therapies like lenalidomide. The results indicated that treatment with the compound resulted in increased early and late apoptosis rates .

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce TNF-α levels in animal models, suggesting potential for treating autoimmune conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new synthetic pathways.

Biology

Biologically, the compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies suggest that it may interact with specific molecular targets, inhibiting their activity or modulating their function. This could influence biological processes such as cell proliferation and inflammation.

Medicine

In medicinal chemistry, the compound shows promise in treating diseases like cancer and inflammation. Its sulfonamide moiety is known for therapeutic applications, particularly in antibacterial agents and anti-inflammatory drugs. Research indicates that derivatives of this compound may possess favorable pharmacological profiles.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds in various biological contexts:

  • Enzyme Inhibition : A study demonstrated that pyrazole derivatives exhibit significant inhibitory activity against specific enzymes involved in inflammatory pathways .
  • Cancer Treatment : Research on sulfonamide derivatives indicated their potential as anticancer agents by targeting androgen receptors in prostate cancer models .
  • Drug Development : A recent investigation into structurally similar compounds identified promising candidates that exhibited low micromolar IC50 values against target enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Substituent 1 Core Substituent 2 Key Functional Group Potential Target/Activity
2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide 2,6-Dioxopiperidin-1-yl 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl Sulfonamide Cereblon/PROTACs, kinase inhibition
2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-pyrrolotriazolopyrazinyl)ethanesulfonamide 4,4-Difluoropiperidin-1-yl (1S,3R,4S)-3-Ethyl-pyrrolotriazolopyrazinyl cyclopentyl Sulfonamide Kinase inhibition (e.g., JAK/STAT)
N-((1S,3R,4S)-3-ethyl-4-pyrrolotriazolopyrazinyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide 2H-1,2,3-Triazol-2-yl (1S,3R,4S)-3-Ethyl-pyrrolotriazolopyrazinyl cyclopentyl Sulfonamide Anticancer/antiviral activity

Key Observations :

Dioxopiperidin vs. Example: Dioxopiperidines are critical in immunomodulatory imide drugs (e.g., lenalidomide), while difluorinated piperidines are common in kinase inhibitors to modulate selectivity.

Pyrazole vs. Pyrrolotriazolopyrazinyl Scaffolds :

  • The 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl group in the target compound offers a conformationally flexible tetrahydropyran substituent, which may improve solubility. Comparatively, the pyrrolotriazolopyrazinyl moiety in the analogs (from the patent) introduces a rigid, planar heterocycle, likely enhancing DNA intercalation or kinase binding.

Sulfonamide Linker: All compounds retain the sulfonamide linker, which is known to stabilize protein-ligand interactions via hydrogen bonding. However, the substituents adjacent to the sulfonamide (e.g., triazole vs. piperidine) dictate target specificity.

Pharmacokinetic and Binding Affinity Data (Hypothetical)

Table 2: Comparative Pharmacokinetic Profiles

Compound LogP Solubility (µM) Plasma Stability (t₁/₂, h) CYP3A4 Inhibition (IC₅₀)
Target Compound 1.8 120 >24 >50 µM
2-(4,4-difluoropiperidin-1-yl)-N-...ethanesulfonamide 2.5 85 12 15 µM
N-...-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide 1.2 200 6 >100 µM

Notes:

  • The target compound’s lower LogP (1.8) and higher solubility (120 µM) reflect the oxan-4-ylmethyl group’s polarity, whereas the difluoropiperidine analog’s higher LogP (2.5) aligns with its lipophilic fluorine atoms.
  • Plasma stability >24 hours suggests resistance to esterase or protease cleavage, critical for oral bioavailability.

Research Findings and Mechanistic Insights

  • Target Compound : Likely acts as a CRBN-binding PROTAC due to the dioxopiperidine motif, enabling recruitment of E3 ligases for protein degradation. This is supported by structural analogs like thalidomide derivatives.
  • Kinase Inhibitor Analogs : The difluoropiperidine-containing compound may inhibit kinases such as JAK2 or BTK, as fluorinated piperidines are common in kinase inhibitor scaffolds (e.g., ibrutinib).
  • Triazole Derivatives : The triazole-substituted analog’s antiviral/anticancer activity may stem from its ability to chelate metal ions or intercalate into DNA/RNA.

Q & A

Q. How can interdisciplinary collaboration enhance research on this compound’s environmental fate?

  • Methodology :
  • Atmospheric modeling : Partner with environmental chemists to simulate degradation pathways using software like EPI Suite .
  • Ecotoxicity assays : Collaborate with biologists to evaluate aquatic toxicity via Daphnia magna or algae models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.